molecular formula C18H17N3O3S B2527463 (Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol CAS No. 905764-18-3

(Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol

Cat. No.: B2527463
CAS No.: 905764-18-3
M. Wt: 355.41
InChI Key: RHJDODDYYWOPRJ-HNENSFHCSA-N
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Description

(Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is a potent and cell-permeable inhibitor of the Proviral Integration Moloney virus (PIM) family of kinases, which are serine/threonine kinases implicated in cell survival, proliferation, and drug resistance. This compound acts as a competitive ATP antagonist, effectively blocking the phosphorylation of downstream targets. Its primary research value lies in the investigation of oncogenic signaling pathways, particularly in hematopoietic and solid tumors where PIM kinases are frequently overexpressed. Studies utilizing this inhibitor have been instrumental in elucidating the role of PIM-1, PIM-2, and PIM-3 in promoting cancer cell survival and resistance to chemotherapy, providing a critical tool for target validation and in vitro proof-of-concept experiments . Research has demonstrated its efficacy in inducing apoptosis and suppressing the growth of various cancer cell lines, making it a valuable chemical probe for exploring PIM kinase biology and for combination therapy studies aimed at overcoming treatment resistance in oncology research.

Properties

IUPAC Name

2-[2-(2-methylphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-5-2-3-8-16(13)19-18-20(9-10-22)17(12-25-18)14-6-4-7-15(11-14)21(23)24/h2-8,11-12,22H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJDODDYYWOPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with o-toluidine to form an imine intermediate. This intermediate then undergoes cyclization with thioamide to form the thiazole ring. The final step involves the reduction of the nitro group to form the ethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The thiazole moiety is well-documented for its biological activity. Compounds containing thiazole rings have been explored for their potential as:

  • Antimicrobial Agents : Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal properties. The introduction of nitrophenyl groups can enhance these activities by increasing lipophilicity and altering electronic properties.
  • Anticancer Agents : Research indicates that thiazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of (Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol may offer unique pathways for targeting cancer cells.

Agricultural Applications

Thiazole derivatives have also been investigated for their use as:

  • Pesticides and Herbicides : The compound's structural features may confer herbicidal properties, making it a candidate for agricultural applications. Studies suggest that modifications to the thiazole ring can lead to increased efficacy against specific pests.

Materials Science

The unique electronic properties of thiazole compounds make them suitable for:

  • Organic Electronics : Research into organic semiconductors has highlighted the potential of thiazole-containing compounds in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into polymer matrices could enhance charge transport properties.

Case Study 1: Antimicrobial Activity

A study conducted on a series of thiazole derivatives revealed that compounds with nitrophenyl substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-nitro counterparts. The study utilized minimal inhibitory concentration (MIC) assays to determine effectiveness, demonstrating that the presence of the nitro group significantly increases antimicrobial potency.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies indicated that the compound activated caspase pathways, leading to programmed cell death. This positions this compound as a promising lead compound for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and nitrophenyl group can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target molecule. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Compound Name Position 4 Substituent Position 2 Substituent Molecular Formula Molecular Weight Key Features
Target Compound (Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol 3-nitrophenyl o-tolylimino C₁₈H₁₇N₃O₃S 355.4 Electron-withdrawing nitro group; ortho-methyl on tolyl enhances steric hindrance
(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide Phenyl m-tolylimino C₁₈H₁₈BrN₃OS 404.3 Lacks nitro group; meta-methyl reduces steric effects compared to ortho
(Z)-2-(4-(4-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol 4-nitrophenyl o-tolylimino C₁₈H₁₇N₃O₃S 355.4 Nitro group at para position alters electronic distribution vs. meta
2-[(2Z)-2-[(2,5-dimethoxyphenyl)imino]-4-(4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]ethanol 4-methoxyphenyl 2,5-dimethoxyphenylimino C₂₀H₂₂N₂O₄S 386.46 Methoxy groups (electron-donating) increase solubility but reduce reactivity
(Z)-2-(2-((4-ethoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol 3-nitrophenyl 4-ethoxyphenylimino C₁₉H₁₉N₃O₄S 385.4 Ethoxy group introduces steric bulk and modulates lipophilicity

Physicochemical Properties

  • Solubility: The nitro group reduces aqueous solubility compared to methoxy/ethoxy analogues (). Ethanol functionalization improves solubility in polar solvents .
  • Stability : The target compound is more stable under acidic conditions than para-nitro derivatives (), which are prone to reduction .

Spectral Characterization

  • IR Spectroscopy : The nitro group in the target compound shows strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch), distinct from methoxy C-O stretches at ~1250 cm⁻¹ () .
  • NMR Spectroscopy : The o-tolyl methyl group appears as a singlet at ~2.3 ppm (¹H NMR), while the para-nitro analogue () exhibits downfield shifts for aromatic protons due to deshielding .

Biological Activity

(Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews its synthesis, biological activities, and relevant research findings.

  • Molecular Formula : C18H17N3O3S
  • Molecular Weight : 355.4 g/mol
  • CAS Number : 905764-18-3

Synthesis of the Compound

The synthesis of this compound typically involves the condensation reaction between appropriate thiazole derivatives and nitrophenyl compounds. The resulting Schiff base structure is characterized by the presence of the imine functional group, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

  • Tested Strains :
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)

In a study evaluating several synthesized compounds, it was found that those with similar thiazole structures showed good antibacterial activity, with minimum inhibitory concentration (MIC) values reported as low as 64 μg/mL against E. coli and S. aureus .

Antitumor Activity

The compound's potential antitumor effects have also been investigated. Studies suggest that thiazole derivatives can inhibit angiogenesis, a key factor in tumor growth and metastasis. The mechanisms may involve the modulation of signaling pathways related to cell proliferation and apoptosis .

Case Studies

  • Antibacterial Study
    • A comprehensive study synthesized various thiazole derivatives, including the target compound, which were screened for antibacterial activity.
    • Results indicated that compounds with similar structural features exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting the importance of the thiazole ring in enhancing biological activity .
  • Antitumor Mechanism Exploration
    • Research into the angiogenic inhibition capabilities of thiazole derivatives revealed that these compounds could potentially disrupt tumor microenvironment interactions.
    • The study employed in vitro assays to assess the impact on endothelial cell proliferation and migration, demonstrating a significant reduction in angiogenesis markers upon treatment with this compound .

Data Summary

Activity TypeTested Strain/Cell LineMIC/Effectiveness
AntibacterialEscherichia coliMIC = 64 μg/mL
Staphylococcus aureusMIC = 64 μg/mL
AntitumorEndothelial cellsSignificant reduction in angiogenesis markers

Q & A

Q. What are the foundational synthetic strategies for preparing (Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol?

The compound is synthesized via multi-step condensation reactions. A typical route involves:

  • Step 1: Formation of the thiazole ring by reacting thiourea derivatives with α-halo ketones or aldehydes.
  • Step 2: Introduction of the o-tolylimino group via Schiff base formation using o-toluidine and an aldehyde under reflux in methanol .
  • Step 3: Functionalization with a 3-nitrophenyl group through nucleophilic substitution or coupling reactions. Key parameters include temperature control (60–80°C for condensation), pH adjustment (neutral to mildly acidic), and solvent selection (methanol or ethanol for high yield) .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • Spectroscopy:
  • 1H/13C NMR: Peaks for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons, δ 160–170 ppm for C=N) and ethanol side chain (δ 3.6–4.2 ppm for -CH2-OH) .
  • FT-IR: Absorption bands for C=N (1610–1620 cm⁻¹), NO₂ (1520–1530 cm⁻¹), and -OH (3400–3500 cm⁻¹) .
    • Mass Spectrometry: Molecular ion peaks (e.g., m/z 340–350 for C19H16N3O3S) confirm molecular weight .

Q. What are the key physicochemical properties influencing its reactivity?

  • Solubility: Limited aqueous solubility due to aromatic and nitro groups; polar aprotic solvents (DMF, DMSO) enhance solubility .
  • Stability: Sensitive to light and heat; storage at -20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved?

Discrepancies in NMR or IR data often arise from:

  • Tautomerism: The thiazole ring’s imino group may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to identify dominant tautomers .
  • Conformational isomers: Rotamers from the ethanol side chain can split signals. 2D NMR (COSY, NOESY) resolves overlapping peaks .
  • Sample purity: Contaminants from incomplete purification (e.g., residual solvents) skew data. Validate via HPLC (≥95% purity threshold) .

Q. What experimental designs optimize its biological activity screening?

  • Target selection: Prioritize enzymes with thiazole-binding pockets (e.g., kinases, cytochrome P450) based on docking studies .
  • Assay conditions:
  • Concentration range: 1–100 µM to balance solubility and efficacy.
  • Controls: Include known thiazole inhibitors (e.g., thiamine analogs) for activity benchmarking .
    • Data interpretation: Use Hill plots to distinguish competitive vs. non-competitive inhibition modes .

Q. What computational methods predict its pharmacokinetic profile?

  • ADMET prediction: Tools like SwissADME estimate:
  • Lipophilicity (LogP): ~2.5–3.0, suggesting moderate membrane permeability.
  • Metabolic stability: Nitro groups may undergo hepatic reduction; prioritize CYP3A4/2D6 isoform screening .
    • Molecular dynamics (MD): Simulate binding to serum albumin to predict plasma half-life .

Q. How does the nitro group influence its electronic and biological properties?

  • Electronic effects: The -NO₂ group is electron-withdrawing, polarizing the thiazole ring and enhancing electrophilicity at C5. This facilitates nucleophilic attacks (e.g., by cysteine residues in enzymes) .
  • Bioactivity modulation: Nitro-substituted thiazoles show elevated antimicrobial and anticancer activity compared to non-nitrated analogs. For example, MIC values against S. aureus drop from 32 µg/mL (non-nitrated) to 8 µg/mL (nitrated) .

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